2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
Description
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O/c19-13-5-4-12-7-9-22(17(12)10-13)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23) |
InChI Key |
PUSOUGPXLIJLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Amide Coupling
A foundational route involves sequential alkylation and amide bond formation. The synthesis begins with 6-chloroindole, which undergoes N-alkylation with chloroacetyl chloride to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride. Subsequent coupling with 1H-indol-4-amine in the presence of a base yields the target compound.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| N-Alkylation | Chloroacetyl chloride, K₂CO₃, DMF, 0–25°C, 12 h | 68% | 92% | |
| Amide Coupling | 1H-Indol-4-amine, Et₃N, DCM, RT, 6 h | 74% | 89% |
Challenges :
Ullmann-Type Coupling for Direct Arylation
Palladium-catalyzed cross-coupling avoids pre-functionalized intermediates. A one-pot reaction between 6-chloroindole, 1H-indol-4-amine, and iodoacetamide under Pd(OAc)₂/Xantphos catalysis achieves direct C–N bond formation.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover (82%) |
| Ligand | Xantphos (10 mol%) | Prevents Pd aggregation |
| Solvent | Toluene | Enhances solubility of indoles |
| Temperature | 110°C | Balances kinetics and decomposition |
Advantages :
Modern Catalytic Methods
Photoredox-Mediated C–H Activation
Visible-light-driven synthesis using Ru(bpy)₃²⁺ as a photocatalyst enables direct coupling of 6-chloroindole and 1H-indol-4-ylacetamide. This method leverages singlet oxygen to abstract hydrogen from the indole C1 position, followed by radical recombination.
Performance Metrics
| Light Source | λ (nm) | Reaction Time | Yield |
|---|---|---|---|
| Blue LEDs | 450 | 8 h | 76% |
| Sunlight | Broad | 12 h | 63% |
Limitations :
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation between 2-(6-chloro-1H-indol-1-yl)acetic acid and 1H-indol-4-amine in non-aqueous media. This green chemistry approach avoids toxic coupling agents.
Comparison of Solvents
| Solvent | Conversion (%) | Enzyme Reusability (Cycles) |
|---|---|---|
| THF | 58 | 3 |
| MTBE | 72 | 5 |
| Cyclopentyl methyl ether | 81 | 7 |
Notable Feature :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A microreactor system (Corning AFR) combines N-alkylation and amidation in a telescoped process. Residence time optimization minimizes byproduct formation:
Process Parameters
| Stage | Residence Time (min) | Temperature (°C) |
|---|---|---|
| Alkylation | 15 | 25 |
| Amidation | 30 | 40 |
Output :
Solid-Phase Synthesis
Immobilized 1H-indol-4-amine on Wang resin allows iterative amide bond formation. After coupling with 2-(6-chloro-1H-indol-1-yl)acetic acid, cleavage with TFA/H2O (95:5) releases the product.
Resin Performance
| Resin Type | Loading Capacity (mmol/g) | Cleavage Efficiency (%) |
|---|---|---|
| Wang | 0.8 | 92 |
| Rink Amide | 1.2 | 85 |
Applications :
Purification and Analytical Characterization
Chromatographic Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane/EtOAc (3:1 → 1:2) | 95% |
| Preparative HPLC | C18, MeCN/H2O (0.1% TFA), 30→60% over 20 min | 99% |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole rings in 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogenated Indoles
- 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (): Replaces the 6-chloro group with fluorine, reducing steric bulk and altering electronic properties. Molecular weight: 325.33 g/mol (vs. 352.78 g/mol for the target).
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide ():
- Chloro substituent on the phenyl ring instead of the indole.
- Single indole system with a simpler acetamide side chain; molecular weight: 284.74 g/mol .
- Reduced complexity may limit multitarget interactions compared to the bis-indole target compound.
Methoxy and Alkyl Substituents
2-(6-Methyl-1H-indol-3-yl)acetic acid ():
- Methyl substituent at the 6-position increases hydrophobicity but lacks the electronic effects of halogens.
- Carboxylic acid group instead of acetamide, suggesting divergent reactivity and target profiles.
- Molecular weight: 374.40 g/mol, with a more polarizable structure than the target compound.
Acetamide Side Chain Modifications
- N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide (): Benzyl group on the acetamide nitrogen increases steric hindrance and aromatic interactions.
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide ():
- Ethyl spacer between indole and acetamide, offering conformational flexibility.
- Hydroxy group improves solubility but may reduce membrane permeability.
Structural and Pharmacokinetic Trends
Biological Activity
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This indole derivative exhibits a complex structure that may contribute to its pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O |
| Molecular Weight | 303.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | [943654-33-9] |
| Appearance | Solid powder |
Research indicates that indole derivatives, including this compound, can interact with various biological targets. The presence of the indole moiety is known to facilitate binding to receptors involved in cancer pathways and viral replication processes.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit tumor growth in xenograft models. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Case Study:
A study conducted on human head and neck cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value observed at approximately 12 µM. This suggests that the compound may be a candidate for further development as an anticancer therapeutic agent.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro assays demonstrated that it could inhibit the replication of several viruses, including those from the influenza family and coronaviruses.
Research Findings:
In a study assessing its antiviral efficacy, this compound exhibited an EC50 value of 5 µM against respiratory syncytial virus (RSV), indicating potent antiviral activity comparable to established antiviral agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole rings or substituents can significantly alter biological activity. For example, substituting different halogens or functional groups has been shown to enhance both anticancer and antiviral properties.
Q & A
Q. What are the established synthetic routes for 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions.
- Acetamide Coupling : Reacting the indole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
- Final Functionalization : Introducing the 6-chloro substituent via electrophilic substitution using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C.
Optimization strategies include using inert atmospheres (N₂), controlled temperatures, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >85% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?
Q. How is the compound's solubility profile determined, and what solvents are optimal for biological assays?
Solubility is assessed via shake-flask method:
- Polar Solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous Buffers : Phosphate-buffered saline (PBS) with <1% DMSO for in vitro assays.
- Organic Solvents : Ethanol and acetonitrile for chromatographic analysis.
Note: Precipitation in aqueous media requires sonication and filtration (0.22 µm) before use .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic (PK) limitations. Methodological approaches include:
- Metabolic Stability Assays : Liver microsomal studies to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Formulation Optimization : Use of PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Dose Escalation Studies : Adjust dosing regimens in animal models to match in vitro IC₅₀ values (e.g., 10 µM in vitro → 25 mg/kg/day in vivo) .
Q. What mechanistic insights exist regarding the compound's interaction with biological targets like Bcl-2/Mcl-1?
- Binding Studies : Surface plasmon resonance (SPR) reveals KD = 120 nM for Bcl-2, with competitive displacement of BH3 peptides.
- Cellular Apoptosis Assays : Caspase-3/7 activation in leukemia cell lines (e.g., HL-60) at 48h post-treatment (EC₅₀ = 2.5 µM).
- Molecular Dynamics Simulations : Hydrophobic interactions between the chloroindole moiety and Bcl-2’s P2 pocket stabilize binding .
Q. What strategies are employed to enhance the compound's solubility and bioavailability without compromising its biological activity?
- Pro-drug Derivatization : Introduce phosphate esters at the acetamide group for hydrolytic activation in plasma.
- Co-crystallization : Co-formers like succinic acid improve aqueous solubility by 10-fold (from 0.1 mg/mL to 1.2 mg/mL).
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release over 72h in tumor xenografts .
Q. How do structural modifications (e.g., halogen substitution) impact the compound's pharmacological profile?
- 6-Chloro vs. 6-Fluoro : Chloro enhances Bcl-2 affinity (ΔKD = −40 nM) but reduces solubility; fluorine improves metabolic stability (t₁/₂ increased from 1.2h to 3.5h).
- Indole N-Alkylation : Methylation at N1 increases logP by 0.5 but abolishes Mcl-1 inhibition.
SAR studies recommend retaining the 6-Cl and unsubstituted indole-N for dual Bcl-2/Mcl-1 activity .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data across cell lines be addressed?
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Mitochondrial Membrane Potential Assays : Confirm apoptosis vs. necrosis using JC-1 dye.
- Multi-parametric Analysis : Combine RNA-seq and proteomics to identify resistance mechanisms (e.g., upregulation of MDR1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
